molecular formula C20H13F4N5O3 B3005353 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852450-60-3

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B3005353
CAS No.: 852450-60-3
M. Wt: 447.35
InChI Key: VQHZEQFHSILQKE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a fluorophenyl group at position 1 and a trifluoromethoxyphenyl-substituted acetamide at position 3. The compound’s synthesis typically involves coupling reactions of α-chloroacetamide derivatives with pyrazolo[3,4-d]pyrimidinone intermediates .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHZEQFHSILQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including inhibition of cyclin-dependent kinases (CDKs), making it a target for cancer therapy.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with various functional groups that enhance its biological activity. The presence of fluorine atoms in the phenyl rings increases lipophilicity, potentially improving interactions with biological targets.

PropertyValue
Molecular FormulaC19H14F2N4O2
Molecular Weight363.33 g/mol
CAS Number919844-87-4

The biological activity of this compound is primarily attributed to its ability to inhibit CDK activity. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other targets such as the epidermal growth factor receptor (EGFR), further enhancing its anticancer potential.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. For instance, a related study reported that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating broad-spectrum efficacy against diverse tumor types .

Case Studies

  • In Vitro Studies : In vitro evaluations against renal carcinoma cell lines (e.g., RFX 393) showed that compounds with similar structures exhibited IC50 values of approximately 11.70 µM and 19.92 µM, indicating potent cytotoxicity compared to standard treatments .
  • Cell Cycle Arrest : Compounds were found to induce G0–G1 phase arrest in treated cells, leading to increased apoptosis rates. For example, one study noted a significant increase in caspase-3 levels in treated MDA-MB-468 cells, suggesting effective apoptotic induction .

Pharmacological Implications

The unique structural features of this compound make it a promising candidate for further development as an anticancer agent. Its ability to target multiple pathways involved in tumor growth and proliferation suggests potential for use in combination therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target compound 4-fluorophenyl (1), 4-trifluoromethoxyphenyl (5) ~443.3 (calculated) Not reported Para-substituted trifluoromethoxy group; acetamide linkage
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 2-trifluoromethylphenyl (5) 443.3 (ChemSpider ID: 852450-57-8) Not reported Ortho-substituted trifluoromethyl group; may reduce steric accessibility vs. para-substituted analogs
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Benzyl group (N-substituent) 405.4 (ZINC3329589) Not reported Increased lipophilicity due to benzyl group; potential for altered pharmacokinetics
Example 83 () Chromen-4-one moiety, dimethylamino group 571.2 (M+1) 302–304 Extended heterocyclic system; chromenone moiety may enhance π-π stacking interactions
(R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... Morpholinophenyl, fluorophenyl 599.1 (M+1) 242–245 Chiral center; morpholino group improves solubility and target specificity

Key Findings:

N-Benzyl substitution (as in ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Modifications: Chromenone-containing analogs (e.g., Example 83 in ) exhibit higher molecular weights and melting points, suggesting enhanced crystallinity and stability. However, their extended π-systems may complicate synthesis .

Pharmacological Implications: The morpholino group in improves solubility and target engagement, a feature absent in the target compound. This highlights the trade-off between metabolic stability (trifluoromethoxy) and solubility (morpholino). Chiral centers (e.g., in ) introduce enantiomeric complexity, requiring stringent synthesis protocols to avoid racemic mixtures .

Synthetic Accessibility: The target compound’s synthesis is likely more straightforward than chromenone derivatives (e.g., ), which require multi-step coupling and purification .

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